

(3-Aminocyclobutyl)methanol solubility data

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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

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An In-depth Technical Guide to the Solubility of **(3-Aminocyclobutyl)methanol**

Abstract

(3-Aminocyclobutyl)methanol is a pivotal building block in modern medicinal chemistry, valued for its rigid cyclobutyl scaffold and versatile amino and hydroxyl functional groups. Its physicochemical properties, particularly solubility, are critical determinants of its utility in synthesis, formulation, and biological systems. This guide provides a comprehensive analysis of the principles governing the solubility of **(3-Aminocyclobutyl)methanol**. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous structures, and established experimental protocols to provide a robust predictive framework and a detailed guide for its empirical determination. We will delve into the theoretical underpinnings of its solubility in aqueous and organic media, the profound influence of pH, and present a validated, step-by-step protocol for accurate solubility measurement.

Introduction: The Structural and Functional Significance of (3-Aminocyclobutyl)methanol

(3-Aminocyclobutyl)methanol, with the molecular formula $C_5H_{11}NO$, is a bifunctional organic compound featuring a primary amine and a primary alcohol appended to a cyclobutane ring.^[1] This unique combination imparts a desirable set of properties for its use as a structural motif in drug discovery. The cyclobutyl ring provides a three-dimensional, conformationally restricted core, which can be advantageous for optimizing ligand-receptor binding interactions. The amino group serves as a key site for salt formation and as a handle for further chemical

modification, while the hydroxymethyl group is a hydrogen bond donor and acceptor, influencing both solubility and biological target engagement.

Given its structure—a small molecule with two polar, hydrogen-bonding functional groups—understanding its solubility is paramount for its application in both synthetic reaction design and pharmaceutical formulation.^[2]

Physicochemical Principles Governing Solubility

The solubility of **(3-Aminocyclobutyl)methanol** is dictated by the interplay of its functional groups with the solvent environment. The core principle of "like dissolves like" provides a foundational predictive tool.

- **Polarity and Hydrogen Bonding:** The presence of both an amino (-NH_2) and a hydroxyl (-OH) group makes **(3-Aminocyclobutyl)methanol** a highly polar molecule. Both groups can participate in hydrogen bonding, acting as both donors and acceptors. This capability strongly suggests high affinity for and solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol).^{[3][4]}
- **Influence of the Amino Group and pH:** The primary amine is basic and will be protonated in acidic to neutral solutions, forming an ammonium salt (R-NH_3^+). This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.^[5] The relationship between pH, the compound's acid dissociation constant (pK_a), and its solubility is fundamental. The solubility of an amine increases significantly at pH values below its pK_a .^{[5][6]} This pH-dependent solubility is a critical factor in drug development, influencing absorption, distribution, and formulation strategies.^[7]
- **The Cyclobutyl Scaffold:** The four-carbon aliphatic ring is a nonpolar component. While the polarity of the functional groups dominates in such a small molecule, in larger analogues or less polar solvents, this hydrocarbon character can reduce solubility.

Predicted Solubility Profile

Based on the physicochemical principles discussed and data from structurally similar amino alcohols and cyclic amines^{[2][8]}, the following qualitative solubility profile for **(3-Aminocyclobutyl)methanol** is predicted. It is crucial to note that these are predictions and must be confirmed by empirical measurement.

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	Highly Soluble	Strong hydrogen bonding with both -OH and -NH ₂ groups. Solubility is expected to be pH-dependent. [3]
Methanol	Polar Protic	Highly Soluble	Excellent hydrogen bonding capabilities; "like dissolves like" principle applies strongly. [4] [9]
Ethanol	Polar Protic	Soluble	Good hydrogen bonding, though slightly less polar than methanol, which may slightly reduce solubility in comparison. [10]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	High polarity allows it to dissolve many polar compounds.
Acetonitrile	Polar Aprotic	Slightly Soluble	Polar, but lacks hydrogen bond donating ability, which may limit interaction with the solute.
Dichloromethane (DCM)	Nonpolar	Sparingly Soluble	Limited polarity is insufficient to overcome the strong intermolecular forces of the solute.
Toluene / Hexane	Nonpolar	Insoluble	Mismatch in polarity and inability to form

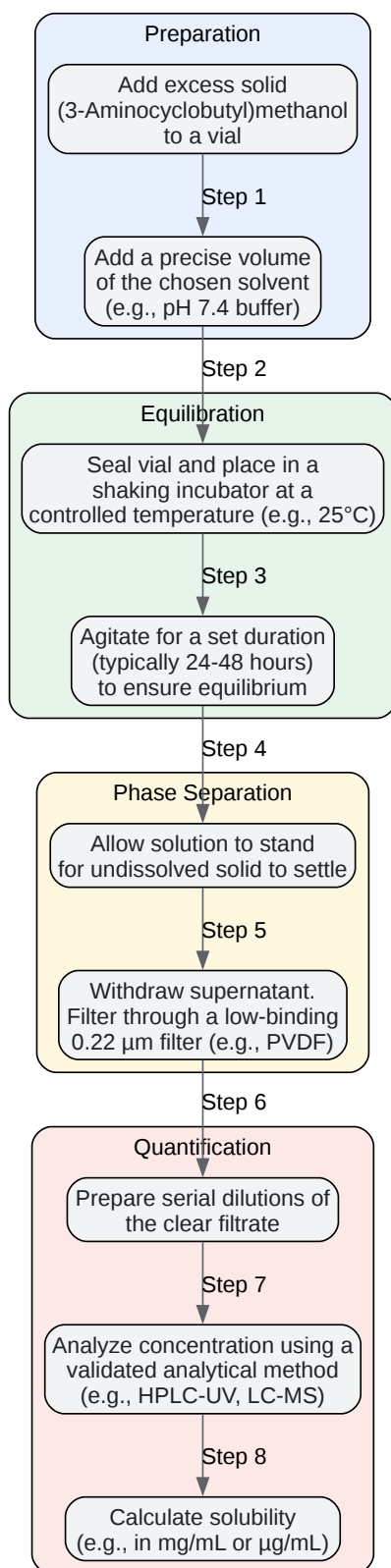
hydrogen bonds leads
to very poor solvation.

[2]

Experimental Determination of Thermodynamic Solubility

To move from prediction to fact, empirical measurement is essential. The Saturation Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility.[11][12][13] It is a robust and reliable technique when performed correctly.

Diagram of the Shake-Flask Solubility Workflow



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Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of **(3-Aminocyclobutyl)methanol** in a given solvent system.

Materials:

- **(3-Aminocyclobutyl)methanol** (solid)
- Class A volumetric flasks and pipettes
- Scintillation vials or glass test tubes with screw caps
- Shaking incubator or orbital shaker with temperature control
- Centrifuge (optional)
- Syringes and low-binding syringe filters (e.g., 0.22 µm PVDF)
- Analytical balance
- Validated analytical system (e.g., HPLC-UV, GC, LC-MS)[14]
- Solvents of interest (e.g., USP phosphate buffer pH 7.4, water, methanol)

Procedure:

- Preparation of Solutions: Prepare the desired solvent systems. For aqueous solubility, use buffers relevant to physiological conditions (e.g., pH 5.0, 6.8, 7.4).
- Addition of Solute: Add an excess amount of solid **(3-Aminocyclobutyl)methanol** to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[11]
- Addition of Solvent: Accurately pipette a known volume of the chosen solvent into the vial.
- Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48

hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.^[12]

- **Phase Separation:** After equilibration, remove the vials and let them stand to allow the excess solid to sediment. For very fine particles, centrifugation can be used to facilitate separation.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 μm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Discard the first few drops of filtrate to avoid errors from filter adsorption.
- **Quantification:**
 - Prepare a standard stock solution of the compound in a suitable solvent and create a calibration curve using serial dilutions.
 - Dilute the filtered sample solution to fall within the linear range of the calibration curve.
 - Analyze the diluted sample using a validated analytical method to determine its concentration.^[15]
- **Calculation:** Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound under the tested conditions.

Critical Factor Analysis: The Impact of pH

For an amino alcohol, pH is arguably the most critical variable affecting aqueous solubility. The amino group's protonation state directly governs the molecule's charge and interaction with water.

pH-Dependent Equilibrium

The equilibrium between the uncharged free base (B) and the protonated, charged conjugate acid (BH^+) is described by the Henderson-Hasselbalch equation.

Caption: Ionization equilibrium of the amino group.

As pH decreases, the equilibrium shifts to the right, favoring the highly soluble protonated form. As pH increases above the pKa, the uncharged, less soluble free base form predominates.[16] [17] Therefore, when developing protocols or formulations, measuring solubility across a range of pH values is not just recommended; it is essential for a complete understanding of the compound's behavior.

Conclusion

(3-Aminocyclobutyl)methanol is a molecule of significant interest with a predicted solubility profile favorable for applications in polar, aqueous environments. Its solubility is fundamentally governed by its polar amino and hydroxyl groups and is highly sensitive to the pH of the medium. While this guide provides a robust theoretical and predictive framework, the gold-standard shake-flask method remains indispensable for generating precise, quantitative data. For any researcher or developer, the protocols and principles outlined herein provide a comprehensive roadmap to accurately characterizing the solubility of this versatile chemical building block, ensuring its effective and reliable application in the laboratory and beyond.

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